molecular formula C13H10N4O2 B5578264 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol

7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol

Cat. No.: B5578264
M. Wt: 254.24 g/mol
InChI Key: UIKXESOLHHQXEV-UHFFFAOYSA-N
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Description

7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol is a complex heterocyclic compound that features an imidazole ring fused with a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol apart is its unique fusion of the imidazole and benzoxadiazole rings, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-hydroxy-7-phenyl-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-17-10-7-6-9-11(16-19-15-9)12(10)14-13(17)8-4-2-1-3-5-8/h1-5,18H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKXESOLHHQXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=C1N(C(=N3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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